

Quantifying Melatonin Metabolites in Circadian Rhythm Research: Application Notes and Protocols

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Compound of Interest

Compound Name: **6-Sulfatoxy Melatonin-d4**

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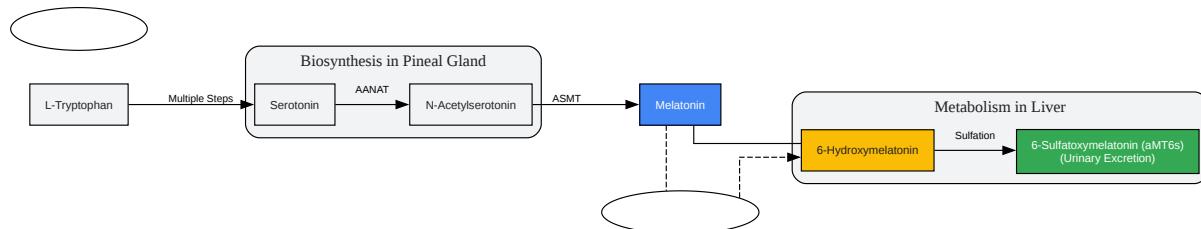
Introduction

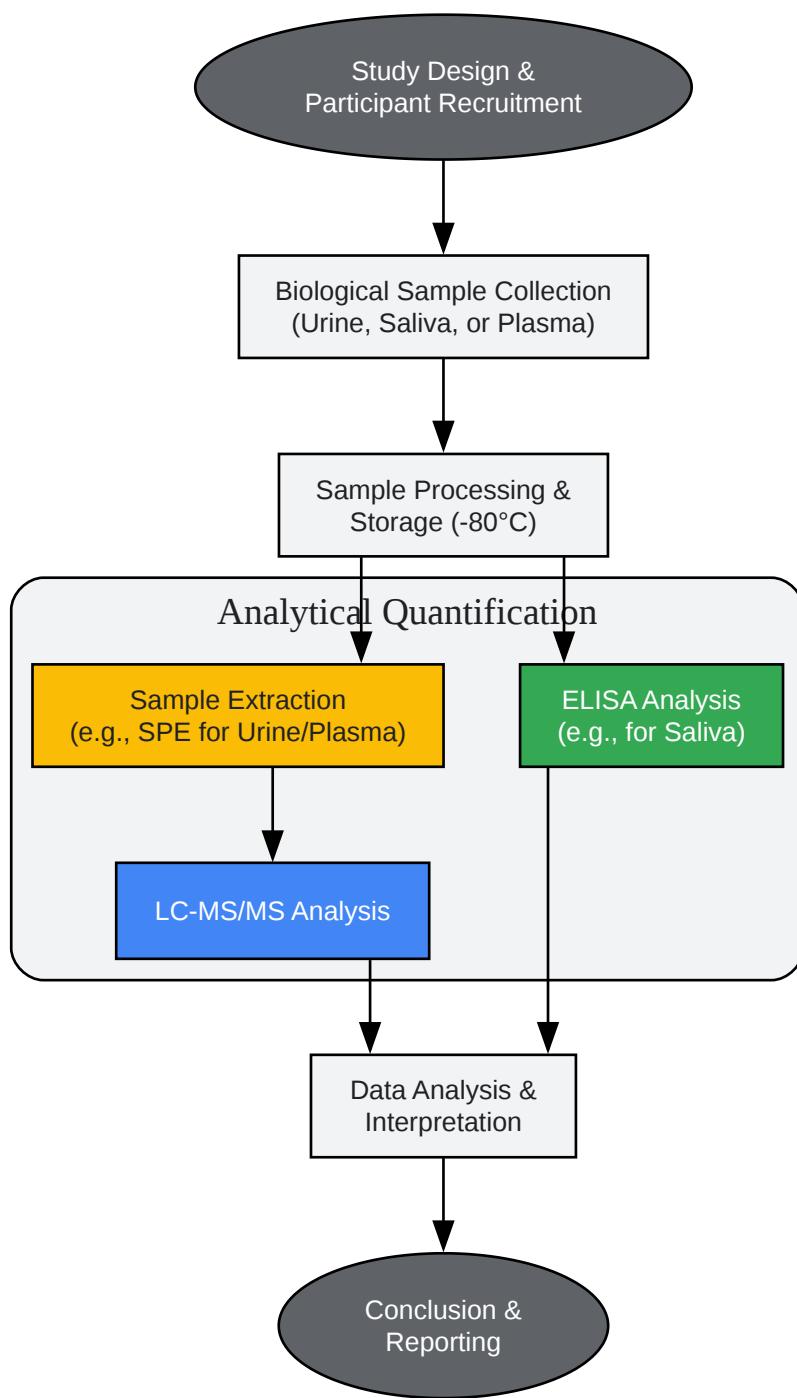
Melatonin (N-acetyl-5-methoxytryptamine), a hormone primarily synthesized by the pineal gland, is a key regulator of the sleep-wake cycle and other circadian rhythms. Its secretion is tightly controlled by the suprachiasmatic nucleus (SCN), the body's master clock, and is highly sensitive to light exposure. Accurate quantification of melatonin and its metabolites is crucial for understanding the intricate mechanisms of circadian biology, diagnosing and treating sleep disorders, and developing novel chronotherapeutic drugs. This document provides detailed application notes and protocols for the quantification of melatonin and its primary metabolite, 6-sulfatoxymelatonin (aMT6s), in various biological matrices.

Melatonin Metabolism and its Significance

Melatonin is synthesized from the amino acid tryptophan through a series of enzymatic reactions.^{[1][2][3]} Once released into the bloodstream, it has a short half-life of 20 to 50 minutes.^[1] The liver is the primary site of melatonin metabolism, where it is hydroxylated by cytochrome P450 enzymes (mainly CYP1A2) to 6-hydroxymelatonin.^{[1][4]} This intermediate is then conjugated with sulfate to form 6-sulfatoxymelatonin (aMT6s), which is water-soluble and excreted in the urine.^{[1][5]} Due to its high correlation with plasma melatonin levels and its non-

invasive collection method, urinary aMT6s is considered a robust and reliable biomarker for assessing circadian phase in both clinical and research settings.[5][6][7]



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